Molidustat - 1154028-82-6

Molidustat

Catalog Number: EVT-287402
CAS Number: 1154028-82-6
Molecular Formula: C13H14N8O2
Molecular Weight: 314.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molidustat (BAY 85-3934) is a small molecule classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). [] It functions by mimicking the physiological response to hypoxia, stimulating the body's natural production of erythropoietin (EPO), a hormone crucial for red blood cell production. [] In scientific research, Molidustat is primarily investigated for its potential in treating anemia associated with chronic kidney disease and its broader impact on cellular processes related to oxygen regulation.

Synthesis Analysis

The synthesis of molidustat involves several key steps starting from ethyl pyridin-3-ylacetate. Two primary methods have been documented:

  1. Method A: Involves the condensation of ethyl pyridin-3-ylacetate with ethyl formate under basic conditions, leading to the formation of the desired pyrazolone structure.
  2. Method B: Similar to Method A but utilizes different reaction conditions or intermediates to optimize yield and purity.

The final product exhibits a tautomeric equilibrium between the pyrazolone and pyrazolol forms, with the pyrazolol tautomer being stabilized by intramolecular hydrogen bonding in its solid-state structure .

Molecular Structure Analysis

Molidustat has a complex molecular structure characterized by its unique arrangement of atoms that facilitates its function as a prolyl hydroxylase inhibitor. Key structural features include:

  • Core Structure: Molidustat contains a 2,4-diheteroaryl framework that contributes to its binding affinity for hypoxia-inducible factor prolyl hydroxylase.
  • Tautomeric Forms: The compound can exist as either the pyrazolone or pyrazolol tautomer, which affects its biological activity and solubility in different environments .

The molecular formula and weight of molidustat are crucial for understanding its pharmacokinetics and dynamics.

Chemical Reactions Analysis

Molidustat primarily functions through its reaction with hypoxia-inducible factor prolyl hydroxylase enzymes, inhibiting their activity. This inhibition prevents the hydroxylation of the hypoxia-inducible factor alpha subunit, which normally leads to its degradation. As a result:

  • Inhibition Reaction: Molidustat binds to the active site of hypoxia-inducible factor prolyl hydroxylase, leading to a decrease in enzyme activity.
  • Erythropoietin Production: The inhibition allows for increased levels of hypoxia-inducible factor alpha in the nucleus, promoting transcription of erythropoietin and other genes involved in erythropoiesis .
Mechanism of Action

The mechanism of action for molidustat involves several critical steps:

  1. Inhibition of Hydroxylation: Molidustat inhibits hypoxia-inducible factor prolyl hydroxylase enzymes, preventing them from hydroxylating hypoxia-inducible factor alpha.
  2. Accumulation of Hypoxia-Inducible Factor Alpha: With less hydroxylation occurring, hypoxia-inducible factor alpha accumulates in cells.
  3. Translocation to Nucleus: The accumulated hypoxia-inducible factor alpha translocates to the nucleus where it activates transcription of erythropoietin and other target genes.
  4. Increased Erythropoietin Levels: This process ultimately results in increased endogenous erythropoietin production, thereby addressing anemia associated with chronic kidney disease .
Physical and Chemical Properties Analysis

Molidustat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but shows variable solubility in water depending on its tautomeric form.
  • Stability: The compound is stable under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • Molecular Weight: The molecular weight is essential for calculating dosage forms and understanding pharmacokinetics.

These properties are critical for determining formulation strategies and predicting behavior in biological systems .

Applications

Molidustat's primary application lies in its potential use as a treatment for anemia associated with chronic kidney disease. Its ability to stimulate endogenous erythropoietin production makes it a promising alternative to traditional therapies such as erythropoiesis-stimulating agents. Clinical trials have shown that molidustat can effectively maintain hemoglobin levels within target ranges while demonstrating a favorable safety profile compared to existing treatments .

Furthermore, ongoing research may expand its applications beyond renal anemia into other areas where modulation of hypoxia-inducible factors could be beneficial, such as ischemic diseases or certain cancers .

Introduction to Molidustat

Definition and Pharmacological Classification of Molidustat

Molidustat (chemical name: 2-(6-Morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one; molecular formula: C₁₃H₁₄N₈O₂) is a synthetic small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes [1] [2]. It belongs to the pharmacotherapeutic class of HIF stabilizers, which modulate the oxygen-sensing pathway to stimulate endogenous erythropoietin (EPO) production. Structurally, molidustat integrates a pyrimidine-morpholine moiety linked to a triazolylpyrazolone ring, enabling competitive inhibition of HIF-PH catalytic sites by chelating ferrous iron (Fe²⁺) within the enzyme's active center [2] [6]. This inhibition prevents hydroxylation of HIF-α subunits, thereby blocking their proteasomal degradation and facilitating dimerization with HIF-β to form transcriptionally active complexes [3] [10].

  • Molecular Targets: Molidustat reversibly inhibits all three HIF-PH isoforms (PHD1, PHD2, PHD3), with submicromolar potency observed in biochemical assays. Its primary action occurs in renal and hepatic cells, where HIF-2α stabilization upregulates genes involved in erythropoiesis and iron metabolism [6] [10].

Table 1: Structural and Pharmacodynamic Profile of Molidustat

PropertySpecification
IUPAC Name2-[6-(morpholin-4-yl)pyrimidin-4-yl]-4-(1H-1,2,3-triazol-1-yl)-2,3-dihydro-1H-pyrazol-3-one
Molecular Weight314.309 g/mol
Mechanism of ActionCompetitive inhibition of HIF-PHD enzymes (iron chelation)
Biological TargetsHIF-1α, HIF-2α stabilization
Key Structural MotifsMorpholine-pyrimidine core; triazolylpyrazolone

Historical Development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors

The development of HIF-PH inhibitors originated from seminal research on cellular oxygen sensing. The 2019 Nobel Prize in Physiology or Medicine awarded to William Kaelin Jr., Sir Peter Ratcliffe, and Gregg Semenza validated the therapeutic potential of this pathway [6]. Their work elucidated how HIF-PH enzymes hydroxylate HIF-α subunits under normoxia, targeting them for von Hippel-Lindau (VHL)-mediated ubiquitination and degradation [3] [10].

Molidustat (initially designated BAY 85-3934) emerged from Bayer AG's drug discovery program aimed at mimicking hypoxia pharmacologically. Preclinical studies demonstrated its ability to stimulate EPO transcription in hepatoma cells and rodent models without inducing hypertension, a limitation of recombinant EPO therapies [1] [4]. Phase I trials confirmed dose-dependent increases in serum EPO and reticulocyte counts, supporting progression to renal anemia studies.

The clinical evolution of HIF-PH inhibitors accelerated after 2015, with Japan approving roxadustat (2019) and later molidustat (2023) for veterinary use in feline CKD-associated anemia [1] [5]. Global phase 2 trials (DIALOGUE program) established proof-of-concept for molidustat in human chronic kidney disease (CKD), leading to phase 3 investigations (MIYABI program) [4] [7] [9].

Table 2: Key Milestones in HIF-PH Inhibitor Development

YearEvent
2001Cloning of HIF-PH enzymes (PHD1-3) reported [3]
2014Preclinical data on molidustat published (PLOS ONE) [1]
2018Phase 2b DIALOGUE trials demonstrate efficacy in CKD anemia [4]
2021Phase 3 MIYABI studies confirm non-inferiority vs. ESAs in NDD-CKD [7]
2023FDA conditional approval for veterinary use (Varenzin-CA1) [1] [5]

Role of Molidustat in Renal Anemia Management

Renal anemia arises primarily from impaired EPO synthesis in failing kidneys and dysregulated iron homeostasis. Traditional erythropoiesis-stimulating agents (ESAs) address EPO deficiency but exacerbate iron sequestration by elevating hepcidin and often requiring intravenous iron supplementation [6] [8]. Molidustat offers a multimodal physiological approach:

Erythropoietic Effects

By stabilizing HIF-2α, molidustat enhances transcriptional activation of the EPO gene in peritubular fibroblasts of the kidney and hepatocytes in the liver [3] [6]. In ESA-naïve non-dialysis-dependent (NDD) CKD patients, molidustat increased hemoglobin (Hb) by 1.4–2.0 g/dL over 16 weeks, outperforming placebo (mean difference: +1.47 g/dL; p<0.00001) [4] [8]. For dialysis-dependent (DD) patients, it maintained Hb levels equivalent to epoetin alfa, with mean differences of -0.18 g/dL (95% CI: -0.47 to 0.11; p=0.23) [8].

Iron Metabolism Modulation

HIF stabilization upregulates duodenal cytochrome B (DCYTB), divalent metal transporter 1 (DMT1), and ferroportin (FPN1) genes, enhancing intestinal iron absorption and mobilization from reticuloendothelial stores [6] [10]. Crucially, molidustat suppresses hepcidin synthesis via increased erythropoietic activity and erythroferrone production. Clinical data show:

  • Hepcidin Reduction: NDD patients exhibited 24.51 ng/mL lower hepcidin vs. ESA controls (p<0.00001) [8].
  • Iron Parameters: Increased total iron-binding capacity (TIBC) and reduced ferritin (-90.01 μg/L vs. placebo; p<0.00001) [4] [8].

Table 3: Hematological and Iron Parameter Changes with Molidustat vs. Controls

ParameterNDD-CKD (Δ vs. Placebo)NDD-CKD (Δ vs. ESA)DD-CKD (Δ vs. ESA)
Hemoglobin+1.47 g/dL*+0.25 g/dL*-0.18 g/dL
Hepcidin-20.66 ng/mL*-24.51 ng/mL*+1.20 ng/mL
Ferritin-90.01 μg/L*Not reported+25.03 μg/L
TSATNot reported-5.29%*+3.88%*
TIBCIncreased (qualitative)Not reported+1.08 μg/dL

*Statistically significant (p<0.05)

Advantages in Inflammation-Resistant Anemia

Approximately 10–20% of CKD patients exhibit hyporesponsiveness to ESAs due to inflammation-driven hepcidin elevation and functional iron deficiency [4] [6]. Molidustat’s dual action on EPO production and iron availability may benefit this subgroup, as evidenced by sustained Hb responses in trials involving inflamed rodent models and human CKD populations [6] [9].

Concluding Remarks

Molidustat exemplifies the translation of hypoxia biology into therapeutics. Its mechanism aligns with physiological erythropoiesis regulation, offering a promising alternative to ESAs for renal anemia. Ongoing phase IV studies (e.g., NCT04914520) will further elucidate its long-term efficacy and safety in diverse CKD populations.

Properties

CAS Number

1154028-82-6

Product Name

Molidustat

IUPAC Name

2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one

Molecular Formula

C13H14N8O2

Molecular Weight

314.30 g/mol

InChI

InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2

InChI Key

IJMBOKOTALXLKS-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4

Solubility

Soluble in DMSO, DMF, and 1:1 DMF:PBS

Synonyms

BAY 85-3934; BAY-85-3934; BAY85-3934; BAY 853934; BAY-853934; BAY853934; Molidustat.

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.